molecular formula C9H17NO3 B13320202 Methyl 2-(3-amino-2,2-dimethyloxolan-3-yl)acetate

Methyl 2-(3-amino-2,2-dimethyloxolan-3-yl)acetate

Cat. No.: B13320202
M. Wt: 187.24 g/mol
InChI Key: XNOUHPNRBJSHQT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-amino-2,2-dimethyloxolan-3-yl)acetate typically involves the reaction of 3-amino-2,2-dimethyloxolane with methyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group attacks the carbonyl carbon of methyl chloroacetate, leading to the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-amino-2,2-dimethyloxolan-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(3-amino-2,2-dimethyloxolan-3-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(3-amino-2,2-dimethyloxolan-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The oxolane ring can also interact with hydrophobic pockets in proteins, affecting their conformation and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3-amino-2,2-dimethyloxolan-3-yl)acetate is unique due to its specific substitution pattern on the oxolane ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceutical compounds and in the study of specific biochemical pathways .

Biological Activity

Methyl 2-(3-amino-2,2-dimethyloxolan-3-yl)acetate is a compound that has garnered interest due to its unique molecular structure and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H17NO3C_9H_{17}NO_3, with a molecular weight of 187.24 g/mol. The compound features an oxolane ring with an amino group, which may influence its reactivity and interactions in biological systems.

PropertyValue
Molecular FormulaC9H17NO3
Molecular Weight187.24 g/mol
CAS Number1849944-52-0
StructureOxolane ring with amino and acetate groups

Pharmacological Potential

Research indicates that compounds like this compound may exhibit various pharmacological activities due to their structural characteristics. The presence of an amino group can enhance interactions with biological targets such as enzymes and receptors.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, typically involving the reaction of suitable precursors under controlled conditions. These methods highlight the versatility in generating this compound for further biological studies.

Case Studies and Research Findings

  • Case Study on Structural Analogues : A comparative analysis was conducted on structurally similar compounds to assess their biological activities. For instance, methyl 2-aminoacetate and methyl 4-amino-4-methylpentanoate were evaluated for their enzyme interaction profiles, suggesting that modifications in the oxolane structure could enhance or diminish activity.
  • Phytochemical Screening : In a study examining various phytochemicals, compounds similar to this compound were screened for their antioxidant and antimicrobial properties, revealing promising results that warrant further investigation into this specific compound.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

methyl 2-(3-amino-2,2-dimethyloxolan-3-yl)acetate

InChI

InChI=1S/C9H17NO3/c1-8(2)9(10,4-5-13-8)6-7(11)12-3/h4-6,10H2,1-3H3

InChI Key

XNOUHPNRBJSHQT-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CCO1)(CC(=O)OC)N)C

Origin of Product

United States

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